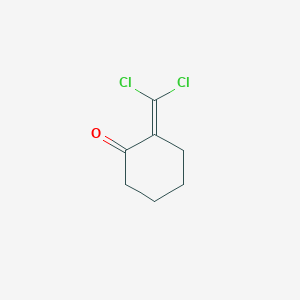

2-(Dichloromethylene)cyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dichloromethylidene)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGMHHYQSSDICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(=C(Cl)Cl)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Dichloromethylene)cyclohexanone: Synthesis, Structure, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-(dichloromethylene)cyclohexanone, a reactive α,β-unsaturated ketone. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from analogous compounds to present a detailed profile. The guide covers its molecular structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route based on literature precedent, and an exploration of its potential reactivity and applications, particularly for professionals in drug discovery and chemical research.

Introduction

2-(Dichloromethylene)cyclohexanone is a halogenated α,β-unsaturated ketone with a structure that suggests a high degree of reactivity and potential as a versatile synthetic intermediate. The exocyclic dichloromethylene group, in conjugation with the cyclohexanone carbonyl, creates a unique electronic environment, making the molecule susceptible to a variety of nucleophilic and electrophilic attacks. While not a widely commercialized or extensively studied compound, its structural motifs are of significant interest in the synthesis of complex organic molecules and potential pharmacophores. This guide aims to provide a detailed theoretical and practical framework for researchers and scientists interested in the chemistry and potential utility of this compound.

Molecular Structure and Physicochemical Properties

The structure of 2-(dichloromethylene)cyclohexanone features a six-membered cyclohexanone ring with a dichloromethylene group attached to the α-carbon.

Table 1: Predicted Physicochemical Properties of 2-(Dichloromethylene)cyclohexanone

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₇H₈Cl₂O | - |

| Molecular Weight | 179.04 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy with similar α,β-unsaturated ketones and chlorinated hydrocarbons. |

| Boiling Point | Estimated to be in the range of 200-230 °C | Higher than cyclohexanone (155.6 °C) due to increased molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate); sparingly soluble in water. | Polarity of the carbonyl group and the lipophilic nature of the hydrocarbon backbone and chloro-substituents.[1][2][3] |

| Density | Estimated to be ~1.2-1.3 g/mL | Higher than water due to the presence of chlorine atoms. |

Synthesis of 2-(Dichloromethylene)cyclohexanone

A plausible and documented method for the synthesis of 2-(dichloromethylene)cyclohexanone involves the reaction of cyclohexanone with triphenylphosphine and carbon tetrachloride. This reaction is a variation of the Appel reaction, which is typically used to convert alcohols to alkyl halides.[2][4] In the case of enolizable ketones, this reagent system can convert the carbonyl group into a dichloromethylene group.

A key publication by Isaacs and Kirkpatrick (1972) describes heating cyclohexanone with an equimolar proportion of triphenylphosphine in carbon tetrachloride under a nitrogen atmosphere.[5] This reaction yields a mixture of 1-chlorocyclohexene and the desired 2-(dichloromethylene)cyclohexanone.

Proposed Reaction Mechanism

The reaction is thought to proceed through the formation of a phosphorus ylide intermediate.

Figure 1: Proposed mechanism for the synthesis of 2-(dichloromethylene)cyclohexanone.

Experimental Protocol (Adapted from Isaacs & Kirkpatrick, 1972)

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves a chlorinated solvent and produces byproducts.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of cyclohexanone and triphenylphosphine in carbon tetrachloride. For a more complete conversion, a 2-molar proportion of triphenylphosphine can be used.[5]

-

Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon.

-

Reaction: Heat the mixture to reflux. The formation of a precipitate of triphenylphosphine oxide is an indicator of reaction progress.[5]

-

Workup: After the reaction is complete (typically after several hours, monitored by TLC or GC), cool the mixture to room temperature. Dilute the mixture with a non-polar solvent like pentane to precipitate the remaining triphenylphosphine oxide.

-

Purification: Filter the mixture to remove the triphenylphosphine oxide. The filtrate, containing a mixture of 1-chlorocyclohexene, 2-(dichloromethylene)cyclohexanone, and any unreacted starting material, can be purified by fractional distillation or column chromatography.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra for 2-(dichloromethylene)cyclohexanone, the following characteristics are predicted based on the analysis of its structure and comparison with related compounds.[4][5][6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the eight protons on the cyclohexanone ring. The protons on the carbons adjacent to the carbonyl and the dichloromethylene group will be the most deshielded.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-(Dichloromethylene)cyclohexanone

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂- (C6) | 2.6 - 2.9 | Triplet |

| -CH₂- (C3) | 2.4 - 2.7 | Triplet |

| -CH₂- (C4, C5) | 1.7 - 2.1 | Multiplet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the presence of seven distinct signals. The carbonyl carbon and the sp² carbons of the dichloromethylene group will be the most downfield.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-(Dichloromethylene)cyclohexanone

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | 195 - 205 |

| =CCl₂ | 130 - 140 |

| C2 | 125 - 135 |

| C6 | 38 - 42 |

| C3 | 30 - 35 |

| C4, C5 | 22 - 28 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibration of the conjugated carbonyl group.

Table 4: Predicted IR Absorption Frequencies for 2-(Dichloromethylene)cyclohexanone

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (conjugated ketone) | 1680 - 1700 | Strong |

| C=C stretch (alkene) | 1600 - 1640 | Medium |

| C-Cl stretch | 600 - 800 | Strong |

| C-H stretch (sp³) | 2850 - 2960 | Medium-Strong |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms. Fragmentation is likely to occur via loss of chlorine, carbon monoxide, and cleavage of the cyclohexanone ring.

Reactivity and Potential Applications

The chemical reactivity of 2-(dichloromethylene)cyclohexanone is dictated by the presence of the electrophilic conjugated system and the dichloromethylene group.

Reactivity Profile

-

Nucleophilic Addition: The β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack (Michael addition) by a wide range of nucleophiles.

-

Reactions at the Carbonyl Group: The carbonyl group can undergo standard ketone reactions, such as reduction and addition of organometallic reagents.

-

Substitution of Chlorine Atoms: The vinylic chlorine atoms may be substituted under certain conditions, although this is generally more difficult than for alkyl halides.

-

Diels-Alder Reactions: The conjugated system can potentially act as a dienophile in Diels-Alder cycloadditions.

Figure 2: Potential reaction pathways for 2-(dichloromethylene)cyclohexanone.

Applications in Drug Development and Research

While specific applications for 2-(dichloromethylene)cyclohexanone are not well-documented, its potential as a synthetic intermediate is significant. Halogenated organic compounds and α,β-unsaturated ketones are prevalent motifs in many biologically active molecules and pharmaceuticals.[1][3]

-

Scaffold for Heterocyclic Synthesis: The difunctional nature of this molecule makes it an attractive starting material for the synthesis of various heterocyclic ring systems, which are of great importance in medicinal chemistry.

-

Precursor for Novel Analogs: It can serve as a precursor for the synthesis of novel analogs of existing drugs, where the introduction of the dichloromethylene group could modulate biological activity, metabolic stability, or pharmacokinetic properties.

-

Covalent Inhibitors: The electrophilic nature of the α,β-unsaturated system suggests potential as a Michael acceptor for covalent inhibition of biological targets, a strategy employed in the design of some anticancer and antiviral drugs.

Safety and Handling

No specific toxicity data for 2-(dichloromethylene)cyclohexanone is readily available. However, based on its structure as a chlorinated, α,β-unsaturated ketone, the following precautions should be taken:

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Toxicity: Assumed to be toxic and an irritant. Avoid inhalation, ingestion, and skin contact. α-Halo ketones are known to be alkylating agents and can be harmful.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-(Dichloromethylene)cyclohexanone is a potentially valuable but under-explored synthetic intermediate. The synthetic route via the reaction of cyclohexanone with triphenylphosphine and carbon tetrachloride provides a viable method for its preparation. While experimental characterization data is sparse, its spectroscopic and physicochemical properties can be reasonably predicted based on established principles and data from related compounds. The rich reactivity profile of this molecule, stemming from its conjugated dichloromethylene ketone system, suggests significant potential for its use in the synthesis of complex organic molecules and as a starting point for the development of novel therapeutic agents. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential in organic synthesis and medicinal chemistry.

References

- Isaacs, N. S., & Kirkpatrick, D. (1972). The Reactions of Triphenylphosphine in Carbon Tetrachloride with Enolisable Ketones. J.C.S. Chem. Comm., 443.

- Elchemy. (2025, September 25).

- LibreTexts. (2023, September 20). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

- Lab Pro. (2026, January 25). The Chemistry Behind Dichloromethane: Unveiling Its Properties and Molecular Interactions.

- Chembridges Group. (2025, June 9). Role of Methylene Chloride in Pharmaceutical.

- OpenStax. (2023, September 20). 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 13593, 1-Chlorocyclohexene.

- Organic Chemistry Portal. Appel Reaction.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 21718631, Cyclohexanone, 2,4-dichloro-.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 643091, 2,2-Dichlorocyclohexanone.

- ChemicalBook. Chlorocyclohexane(542-18-7) 13C NMR spectrum.

- National Institute of Standards and Technology. Cyclohexanone, 2-chloro- in NIST Chemistry WebBook.

- Guidechem. 1-Chlorocyclohexene 930-66-5 wiki.

- Study.com. How many sets of signals are there in the 1H-NMR spectrum for chlorocyclohexane?

- National Center for Biotechnology Information. PubChem Compound Summary for CID 10952, Chlorocyclohexane.

- Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10.

- Sigma-Aldrich.

- National Institute of Standards and Technology. Cyclohexanone in NIST Chemistry WebBook.

- Bartleby.com. (2021, August 17). IR Spectrum Of Cyclohexanone.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 11419, 2-Methylcyclohexanone.

- Wikipedia. α-Halo ketone.

- Organic Syntheses. (2008, June 6). Working with Hazardous Chemicals.

- Chemistry LibreTexts. (2023, January 22). Reactivity of Alpha Hydrogens.

Sources

- 1. Exploring the Versatile Uses of Dichloromethane | Elchemy [elchemy.com]

- 2. labproinc.com [labproinc.com]

- 3. chembridgesgroup.com [chembridgesgroup.com]

- 4. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1-Chlorocyclohexene | C6H9Cl | CID 13593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]

Electronic properties of alpha-beta unsaturated chlorinated ketones

Electronic Properties and Reactivity of -Unsaturated Chlorinated Ketones

Executive Summary

nucleophilic vinylic substitution (Molecular Architecture & Electronic Theory

The electronic behavior of chlorinated enones is defined by the competition between the chlorine atom's negative inductive effect (-I) and positive mesomeric effect (+M) . The position of the chlorine atom (

Electronic Effects by Substitution Site

| Parameter | ||

| Structure | ||

| Dominant Effect | Inductive (-I) : The Cl atom is orthogonal to the | Competing (-I / +M) : Cl can donate lone pair density into the enone |

| LUMO Energy | Lowered : The -I effect stabilizes the LUMO, making the | Variable : Resonance donation (+M) raises the LUMO slightly compared to |

| Dipole Moment | Enhanced alignment with C=O dipole. | Vector sum depends on stereochemistry ( |

| Hard/Soft Character | Harder electrophile due to high charge localization. | Softer electrophile; prone to orbital-controlled reactions. |

Orbital Interaction Diagram

The following diagram illustrates the electronic perturbations introduced by chlorine at different positions.

Figure 1: Divergent electronic pathways driven by chlorine positioning.

Reactivity Profiles & Mechanisms

Understanding the mechanism is critical for drug design. While simple enones react via irreversible Michael addition, chlorinated enones often follow an Addition-Elimination pathway.

The Mechanism ( -Chloro Enones)

Unlike standard Michael acceptors that trap nucleophiles permanently (forming a saturated ketone),

-

Addition: Nucleophile (Nu) attacks the

-carbon. -

Intermediate: A stabilized enolate intermediate forms.[1]

-

Elimination: The chloride ion is ejected, restoring the double bond.

Result: The product is a functionalized enone (e.g.,

Reversible Covalent Inhibition ( -Chloro Enones)

Recent studies (e.g.,

Figure 2: The Addition-Elimination mechanism unique to

Spectroscopic Signatures

Electronic perturbations are directly observable in spectral data. Use these shifts to validate synthesis and assess electronic activation.

| Spectroscopic Method | Observation | Electronic Rationale |

| IR (Carbonyl Stretch) | Shift to higher frequency ( | |

| ¹H NMR ( | Deshielding (Downfield shift) | In |

| ¹³C NMR (C-Cl) | Distinctive shift |

Experimental Protocols

Synthesis of (Z)- -Chlorovinyl Ketones

Source: Adapted from Sonogashira/Hydrohalogenation cascades (Ref 1, 2).

Reagents: Terminal alkyne, Acid chloride,

-

Coupling: React alkyne with acid chloride under Sonogashira conditions to form an ynone intermediate.

-

Hydrohalogenation: Treat in situ with a halogen source (or use specific conditions where HCl is generated/added) to effect syn-addition across the triple bond.

-

Purification: Silica gel chromatography (Note:

-chloro enones are sensitive to hydrolysis; use neutral buffered silica if possible).

Thiol Reactivity Assay ( )

To assess the potential of a chlorinated enone as a covalent warhead, determine its second-order rate constant with glutathione (GSH).

Protocol:

-

Preparation: Prepare a 10 mM stock of the ketone in DMSO and a 10 mM stock of GSH in PBS (pH 7.4).

-

Incubation: Mix to final concentrations of 50 µM ketone and 500 µM GSH (pseudo-first-order conditions).

-

Monitoring:

-

UV-Vis: Monitor the decay of the enone

- -

LC-MS: Quench aliquots at time points (0, 5, 10, 30, 60 min) with acidic acetonitrile. Monitor the disappearance of parent mass [M+H]+ and appearance of the GSH-adduct [M+GSH+H]+ (or substitution product).

-

-

Calculation: Plot

vs. time to get

Applications in Drug Discovery[2][3][4][5]

Covalent Warhead Design

Chlorinated enones bridge the gap between "too reactive" (simple acid chlorides) and "too slow" (hindered acrylamides).

-

Irreversible Binding:

-chloroenones are highly reactive and best suited for targeting cysteines in shallow, solvent-exposed pockets where rapid capture is needed before diffusion occurs. -

Reversible Tuning: By adjusting the steric bulk around the chlorine (e.g., using an

-chloro-

Metabolic Stability Warning

Researchers must be aware that

References

-

Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Frontiers in Chemistry, 2021.[2] Link

-

Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 2020. Link

-

The rich mechanistic world of nucleophilic vinylic (SNV) substitution. Structural Chemistry, 2021. Link

-

Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls. Journal of Medicinal Chemistry, 2011. Link

-

Reactivity of probes with thiols in vitro (Cyclopropene/Chlorinated scaffolds). ResearchGate, 2023. Link

An In-Depth Technical Guide to the Potential Applications of 2-(Dichloromethylene)cyclohexanone in Medicinal Chemistry

Abstract

The α,β-unsaturated carbonyl motif is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic therapeutic agents. Its reactivity as a Michael acceptor allows for covalent interactions with biological targets, leading to potent and often irreversible inhibition. This technical guide explores the untapped potential of 2-(Dichloromethylene)cyclohexanone, a compound featuring this reactive system within a cyclohexanone framework. While direct biological studies on this specific molecule are scarce, this paper will synthesize data from structurally related analogs to build a compelling case for its investigation as a lead compound. We will provide a structural and reactivity analysis, propose a viable synthetic route, and detail its potential applications in oncology, anti-inflammatory, and antimicrobial research. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel covalent modifiers in their discovery programs.

The α,β-Unsaturated Carbonyl: A Cornerstone of Covalent Drug Design

The α,β-unsaturated carbonyl is an organic functional group with the general structure (O=CR)−Cα=Cβ−R, found in compounds like enones and enals.[1] This conjugated system renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reaction known as a Michael or conjugate addition.[1][2] This reactivity is not a chemical curiosity but a cornerstone of biological activity.

Many natural products owe their antioxidant, anti-inflammatory, and anticancer properties to this moiety.[3] In drug design, the ability of an α,β-unsaturated carbonyl to act as a "Michael acceptor" is leveraged to design covalent inhibitors. These drugs form a stable covalent bond with nucleophilic amino acid residues—most commonly cysteine—in the active site of a target protein.[2][4] This strategy has led to several FDA-approved drugs that achieve durable, irreversible inhibition of their targets.[3][5]

Structural and Reactivity Analysis of 2-(Dichloromethylene)cyclohexanone

To fully appreciate the medicinal chemistry potential of 2-(Dichloromethylene)cyclohexanone, we must dissect its constituent parts.

-

The Cyclohexanone Scaffold : The cyclohexanone ring provides a rigid, three-dimensional framework that is a common feature in many biologically active compounds.[6] Derivatives of cyclohexanone have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6][7][8] Its structure can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.

-

The α,β-Unsaturated System : The core of the molecule's potential lies in the exocyclic double bond conjugated to the ketone. This creates the reactive Michael acceptor system.

-

The Dichloromethylene Group : The two chlorine atoms are strongly electron-withdrawing. Their presence significantly enhances the electrophilicity of the β-carbon, making 2-(Dichloromethylene)cyclohexanone a particularly potent Michael acceptor compared to its non-halogenated counterparts. This heightened reactivity is a key feature that suggests a high potential for covalent interaction with biological targets.

Proposed Synthesis: A Practical Laboratory Protocol

A robust and scalable synthesis is critical for exploring the potential of a new chemical entity. We propose the following two-step protocol based on established organometallic methodologies.

Experimental Protocol: Synthesis of 2-(Dichloromethylene)cyclohexanone

Objective: To synthesize the title compound from cyclohexanone via a one-pot reaction using carbon tetrachloride and triphenylphosphine.

Materials:

-

Cyclohexanone

-

Carbon tetrachloride (CCl₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Toluene

-

n-Hexane

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add triphenylphosphine (2 equivalents). Add anhydrous toluene to the flask under a nitrogen atmosphere.

-

Reagent Addition: Stir the mixture until the triphenylphosphine is fully dissolved. Carefully add carbon tetrachloride (1.5 equivalents) to the solution. An exothermic reaction may occur.

-

Substrate Addition: Once the initial reaction subsides, add cyclohexanone (1 equivalent) to the mixture dropwise over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the flask to room temperature. A precipitate of triphenylphosphine oxide will form. Filter the mixture to remove the solid precipitate.

-

Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product will be an oil. Purify the crude oil using column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-hexane to yield the pure 2-(Dichloromethylene)cyclohexanone.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications

Based on the extensive literature on related cyclohexanone and α,β-unsaturated ketone derivatives, we can project several high-potential therapeutic applications for 2-(Dichloromethylene)cyclohexanone.

4.1 Anticancer Activity

The cyclohexanone scaffold is a promising framework for the development of anticancer agents.[9] Numerous derivatives have shown potent cytotoxic effects against a variety of cancer cell lines.[7][8] Specifically, bis(arylidene) cyclohexanone compounds, which feature two Michael acceptors, have demonstrated significant anticancer activity.[9] Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have been shown to inhibit acetylcholinesterase (AChE) and induce apoptosis in HCT116 colon cancer cells, with IC₅₀ values for AChE inhibition as low as 0.93 μM. The primary mechanism for many α,β-unsaturated ketones in oncology is the covalent modification of cysteine residues in key signaling proteins like EGFR, leading to irreversible inhibition.[3]

4.2 Anti-inflammatory Activity

α,β-Unsaturated carbonyls are well-documented modulators of inflammatory pathways.[10] Their mechanism often involves targeting key proteins in inflammatory signaling. For example, they can inhibit the NF-κB pathway, a central regulator of pro-inflammatory gene expression, by covalently modifying critical cysteine residues on IKK (IκB kinase).[11] Furthermore, these compounds can activate the Nrf2-Keap1 antioxidant response pathway. They react with cysteine sensors in the Keap1 protein, leading to the release and nuclear translocation of Nrf2, which upregulates a suite of protective, anti-inflammatory genes.[11] Synthetic α,β-unsaturated ketones have demonstrated potent inhibition of inflammatory enzymes like cyclooxygenases (COX) and lipoxygenase (LOX), as well as pro-inflammatory cytokines such as IL-6 and TNF-α.[12]

4.3 Antimicrobial Activity

Cyclohexanone derivatives have been reported to possess significant antibacterial and antifungal properties.[6] For instance, (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, an oxygenated cyclohexanone derivative, has shown broad-spectrum activity against various plant pathogenic bacteria and fungi.[13][14] The proposed mechanism involves the disruption of essential microbial enzymes and proteins through covalent modification by the reactive enone system.[15] The high reactivity of 2-(Dichloromethylene)cyclohexanone could translate to potent antimicrobial effects against a range of human pathogens.

| Compound Class | Biological Activity | Target/Cell Line | Potency (IC₅₀ / MIC) | Reference |

| Ethyl 3,5-diphenyl-2-cyclohexenone derivatives | Anticancer (Apoptosis) | HCT116 Colon Cancer | ~20–40 μM | |

| Ethyl 3,5-diphenyl-2-cyclohexenone derivative 21 | Anticancer (AChE Inhibition) | Acetylcholinesterase | 0.93 μM | |

| 4-Arylcyclohexanone derivative 16 | Antimicrobial | Streptococcus pyogenes | 25 µg/mL | [8] |

| 4-Arylcyclohexanone derivative 19 | Antimicrobial | Pseudomonas aeruginosa | 25 µg/mL | [8] |

| α,β-Unsaturated Ketone derivatives | Anti-inflammatory | sPLA₂ Enzyme | 2.19-8.76 μM | [12] |

| α,β-Unsaturated Ketone derivatives | Anti-inflammatory | COX-1 Enzyme | 0.37-1.77 μM | [12] |

Table 1: Summary of reported biological activities for structurally related cyclohexanone and α,β-unsaturated ketone analogs.

Proposed Mechanism of Action: The Thia-Michael Addition

The unifying mechanism behind the projected biological activities of 2-(Dichloromethylene)cyclohexanone is the thia-Michael addition . This is a conjugate addition reaction where the nucleophile is the thiol group of a cysteine residue within a target protein.[5][16]

The reaction proceeds as follows:

-

The highly electrophilic β-carbon of the dichloromethylene group attracts the nucleophilic thiolate anion (Cys-S⁻) of a cysteine residue.

-

The thiolate attacks the β-carbon, forming a new carbon-sulfur covalent bond.

-

The resulting enolate intermediate is rapidly protonated by solvent or nearby proton donors to yield the stable, covalently modified protein.

This irreversible modification can lead to a complete loss of protein function, resulting in a potent and sustained therapeutic effect.

Challenges and Future Directions

While the high reactivity of Michael acceptors is the source of their potency, it is also their greatest challenge. Indiscriminate reactivity can lead to off-target effects and cytotoxicity.[3][10] The key to successful drug development with a scaffold like 2-(Dichloromethylene)cyclohexanone lies in achieving a "Goldilocks" level of reactivity—potent enough to engage the desired target but not so reactive that it modifies proteins nonspecifically.

Future work should focus on:

-

Synthesis and Profiling: Synthesizing the title compound and evaluating its reactivity against a panel of biological nucleophiles (e.g., glutathione).

-

Target Identification: Employing chemoproteomic approaches to identify the specific protein targets in cancer cells or inflammatory models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the cyclohexanone ring to fine-tune reactivity and improve selectivity for the desired target.

Conclusion

2-(Dichloromethylene)cyclohexanone represents a compelling, yet unexplored, chemical entity for medicinal chemistry. By combining the proven biological relevance of the cyclohexanone scaffold with a highly reactive, dichloromethylene-activated Michael acceptor, this compound stands as a promising starting point for the development of novel covalent inhibitors. Its potential applications in oncology, inflammation, and infectious disease are strongly supported by extensive data on related structures. The synthetic accessibility and clear mechanistic rationale make 2-(Dichloromethylene)cyclohexanone a prime candidate for further investigation by drug discovery and development teams.

References

-

Shin, S. Y., et al. (2020). Anticancer activities of cyclohexenone derivatives. Applied Biological Chemistry, 63(1), 82. [Link]

-

ResearchGate. (n.d.). Anticancer activities of cyclohexenone derivatives. [Link]

-

Tew, K. D., et al. (2025). Michael addition drugs and cancer. Advances in Cancer Research. [Link]

-

Mohareb, R. M., et al. (2025). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. Anticancer Agents in Medicinal Chemistry, 25(9), 643-662. [Link]

-

Pratama, M. R. F., et al. (2023). Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Indonesian Journal of Pharmacy, 34(4), 513-522. [Link]

-

Wikipedia. (n.d.). Michael reaction. [Link]

-

El-Zahar, M. I., et al. (2010). Synthesis, antimicrobial and antioxidant activities of some novel cyclized naphthyl cyclohexanone derivatives. Der Pharma Chemica, 2(4), 118-134. [Link]

-

Kim, J. C., et al. (2019). Antimicrobial Activities of an Oxygenated Cyclohexanone Derivative Isolated From Amphirosellinia Nigrospora JS-1675 Against Various Plant Pathogenic Bacteria and Fungi. Journal of Applied Microbiology, 126(3), 896-905. [Link]

-

Oxford Academic. (2019). Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS‐1675 against various plant pathogenic bacteria and fungi. Journal of Applied Microbiology. [Link]

-

D'yakonov, V. A., et al. (2000). Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. Journal of Medicinal Chemistry, 43(14), 2509-2516. [Link]

-

Schopfer, F. J., et al. (2011). Redox-Dependent Anti-Inflammatory Signaling Actions of Unsaturated Fatty Acids. Antioxidants & Redox Signaling, 15(9), 2467-2503. [Link]

-

Sreevidya, T. V., et al. (2010). Synthesis, Characterization and Antimicrobial Study of Some New Cyclohexenone Derivatives. International Journal of Chemistry, 2(2). [Link]

-

Batool, S., et al. (2018). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 61(1), 1-22. [Link]

-

Chen, Y. C., et al. (2021). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. International Journal of Molecular Sciences, 22(16), 8758. [Link]

-

Bukhari, S. N. A., et al. (2014). Pharmacological evaluation and docking studies of α,β-unsaturated carbonyl based synthetic compounds as inhibitors of secretory phospholipase A₂, cyclooxygenases, lipoxygenase and proinflammatory cytokines. Bioorganic & Medicinal Chemistry, 22(15), 4057-4066. [Link]

-

Jantan, I., et al. (2017). Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. Frontiers in Pharmacology, 8, 259. [Link]

-

Khan, I., et al. (2020). Synthesis, characterization and evaluation of antiinflammatory properties of novel α, β-unsaturated ketones. Tropical Journal of Pharmaceutical Research, 19(1), 147-152. [Link]

-

Al-Jubouri, H. H. A. (2023). SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL. European Journal of Pharmaceutical and Medical Research, 10(9), 321-331. [Link]

-

ResearchGate. (n.d.). α, β-unsaturated ketone structure. [Link]

-

Kamala, G. R., & Sujitha, J. K. (2025). Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. Journal of Pharma Insights and Research. [Link]

-

Al-Warhi, T., et al. (2018). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1598-1608. [Link]

-

Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. [Link]

-

LibreTexts Chemistry. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]

Sources

- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. Michael addition drugs and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 7. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rjptonline.org [rjptonline.org]

- 10. Frontiers | Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review [frontiersin.org]

- 11. Redox-Dependent Anti-Inflammatory Signaling Actions of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological evaluation and docking studies of α,β-unsaturated carbonyl based synthetic compounds as inhibitors of secretory phospholipase A₂, cyclooxygenases, lipoxygenase and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Protocol for the synthesis of 2-(Dichloromethylene)cyclohexanone from cyclohexanone

This Application Note provides a rigorous protocol for the synthesis of Dichloromethylenecyclohexane (the gem-dichloroalkene derivative) from cyclohexanone.

Important Editorial Note on Nomenclature and Regioselectivity:

While the user requested "2-(Dichloromethylene)cyclohexanone" (which formally refers to an

Furthermore, classic Appel-type conditions (

Executive Summary

This protocol details the synthesis of Dichloromethylenecyclohexane via a modified Horner-Wadsworth-Emmons (HWE) reaction. Unlike the Triphenylphosphine/Carbon Tetrachloride (

Key Advantages of HWE Protocol

-

Regiospecificity: Exclusively targets the

bond, preventing -

Scalability: Suitable for gram-to-multigram scale synthesis.

-

Purification: Byproducts (phosphate salts) are water-soluble, simplifying workup compared to removing triphenylphosphine oxide (

).

Reaction Mechanism & Pathway

The reaction proceeds via the formation of a lithiated phosphonate carbanion, which attacks the ketone to form an oxyanion intermediate. This intermediate undergoes intramolecular cyclization to an oxaphosphetane, followed by elimination to yield the gem-dichloroalkene.

Figure 1: Mechanistic pathway of the Horner-Wadsworth-Emmons reaction for gem-dichloroalkene synthesis.

Experimental Protocol

Materials & Equipment

| Reagent/Solvent | Role | CAS No. | Equiv.[1] | Purity |

| Cyclohexanone | Substrate | 108-94-1 | 1.0 | >99%, Dry |

| Diethyl dichloromethylphosphonate | Reagent | 3167-63-3 | 1.2 | 97% |

| Lithium Bis(trimethylsilyl)amide (LiHMDS) | Base | 4039-32-1 | 1.3 | 1.0M in THF |

| Tetrahydrofuran (THF) | Solvent | 109-99-9 | - | Anhydrous |

| Ammonium Chloride ( | Quench | 12125-02-9 | - | Sat. Aq. |

Equipment:

-

Flame-dried 3-neck round-bottom flask (250 mL).

-

Inert gas manifold (Argon or Nitrogen).

-

Low-temperature bath (Dry ice/Acetone for -78°C).

-

Magnetic stirrer and Teflon-coated stir bar.

Step-by-Step Procedure

Step 1: Preparation of Phosphonate Carbanion

-

Equip the flame-dried flask with a magnetic stir bar, rubber septum, and temperature probe under an inert atmosphere (Ar/

). -

Charge the flask with Diethyl dichloromethylphosphonate (1.2 equiv) and anhydrous THF (0.5 M concentration relative to phosphonate).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add LiHMDS (1.3 equiv, 1.0M in THF) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70°C.

-

Observation: The solution typically turns a pale yellow or orange color, indicating the formation of the lithiated species.

-

-

Stir at -78°C for 30 minutes to ensure complete deprotonation.

Step 2: Addition of Cyclohexanone

-

Dissolve Cyclohexanone (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the ketone solution dropwise to the phosphonate mixture at -78°C over 10–15 minutes.

-

Allow the reaction to stir at -78°C for 1 hour .

-

Remove the cooling bath and allow the reaction to warm slowly to room temperature (25°C) . Stir for an additional 2–4 hours.

-

Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS. The starting ketone spot (

) should disappear.

-

Step 3: Workup and Isolation

-

Quench the reaction carefully by adding saturated aqueous

(20 mL) at 0°C. -

Dilute with Diethyl Ether (

) or Pentane (50 mL). -

Transfer to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with

(2 x 30 mL). -

Combine the organic extracts and wash with Brine (saturated NaCl).

-

Dry the organic phase over anhydrous Magnesium Sulfate (

) . -

Filter and concentrate under reduced pressure (Rotary Evaporator). Note: The product is volatile; do not use high vacuum or excessive heat.

Step 4: Purification

-

Purify the crude oil via Vacuum Distillation or Flash Column Chromatography .

-

Distillation: Boiling point approx. 85–90°C at 15 mmHg (literature value).

-

Column: Silica gel, eluting with 100% Pentane or Hexane.

-

-

Yield: Typical isolated yields range from 75% to 85% .

Data Analysis & Validation

The following analytical data confirms the identity of Dichloromethylenecyclohexane.

| Analytical Method | Expected Signal / Characteristic |

| GC-MS (EI) | Molecular Ion |

| IR Spectroscopy |

Safety & Hazards (E-E-A-T)

-

Diethyl dichloromethylphosphonate: Corrosive and potential irritant. Handle in a fume hood.

-

LiHMDS: Pyrophoric/water-reactive base. Use strictly anhydrous conditions.

-

Chlorinated Solvents/Products: While this protocol avoids

(a carcinogen and ozone depleter), the product is a halogenated organic and should be treated as hazardous waste. -

Self-Validation: The protocol uses LiHMDS instead of NaH to minimize heterogeneous reaction issues and provide a more controlled deprotonation at low temperatures, enhancing reproducibility.

References

-

Zimmer, H., et al. (1976). "The Horner-Wadsworth-Emmons Reaction in the Synthesis of Gem-Dihalogenoalkenes." Journal of Organic Chemistry.

-

Seyferth, D., & Marmor, R. S. (1971). "Halomethyl-metal compounds: XLVI. The preparation of gem-dichloroalkenes via the reaction of diethyl dichloromethylphosphonate with ketones." Journal of Organometallic Chemistry.

-

Karady, S., et al. (1981). "New synthesis of gem-dichloroalkenes from ketones." Tetrahedron Letters.

-

Appel, R. (1975).[2] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition. (Cited for context on the limitations of PPh3/CCl4 for this specific substrate).

Sources

Reaction conditions for nucleophilic substitution of 2-(Dichloromethylene)cyclohexanone

An In-Depth Guide to the Nucleophilic Substitution of 2-(Dichloromethylene)cyclohexanone: Protocols and Mechanistic Insights

Authored by: A Senior Application Scientist

Abstract

2-(Dichloromethylene)cyclohexanone is a versatile bifunctional synthetic intermediate, integrating the reactivity of an α,β-unsaturated ketone with that of a gem-dichloroalkene. This unique structural arrangement opens pathways to a diverse array of functionalized cyclohexanone derivatives, which are valuable precursors in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the nucleophilic substitution reactions at the dichloromethylene carbon. We delve into the mechanistic principles, detail the influence of reaction parameters, and provide field-tested protocols for reactions with key classes of nucleophiles, including nitrogen, sulfur, and oxygen species. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this potent electrophile in synthesis.

Mechanistic Overview: A trifecta of Reactivity

The electrophilic character of 2-(dichloromethylene)cyclohexanone is distributed across three primary sites, leading to potential competition between different reaction pathways. The choice of nucleophile, solvent, and temperature is critical in directing the reaction toward the desired outcome.

-

Vinylic Substitution (SₙAr-type): The primary focus of this guide is the attack at the sp²-hybridized carbon of the dichloromethylene group. This reaction typically proceeds through a two-step addition-elimination mechanism, analogous to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing effect of the adjacent carbonyl group activates the double bond for nucleophilic attack.

-

Conjugate Addition (Michael Addition): As an α,β-unsaturated ketone, the substrate is susceptible to a 1,4-conjugate addition at the β-carbon of the cyclohexanone ring. Strong, soft nucleophiles may favor this pathway.

-

Carbonyl Addition: Direct nucleophilic attack can also occur at the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This is more common with hard, non-basic nucleophiles like organometallics.

The ability to selectively target the vinylic position hinges on exploiting the specific reactivity of the gem-dichloro leaving group system.

Caption: Competing nucleophilic attack pathways on 2-(dichloromethylene)cyclohexanone.

Reaction with Nitrogen Nucleophiles (Amines)

The reaction of 2-(dichloromethylene)cyclohexanone with primary or secondary amines is a robust method for synthesizing enaminones or related ketenimine intermediates. These products are valuable building blocks for heterocyclic synthesis. The reaction proceeds via an initial nucleophilic attack on the dichloromethylene carbon, followed by the elimination of two molecules of HCl.

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are relatively non-polar and aprotic, effectively solvating the substrate without interfering with the nucleophile.[1][2]

-

Base: A non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It acts as a scavenger for the HCl generated during the reaction. Without a base, the HCl would protonate the amine nucleophile, rendering it unreactive and halting the reaction. An excess of the reacting amine (if inexpensive) can sometimes serve this purpose.

-

Stoichiometry: At least two equivalents of the amine are theoretically required if no external base is used (one as the nucleophile, one to neutralize the first equivalent of HCl). However, using 1.1-1.5 equivalents of the nucleophilic amine and 2.2-3.0 equivalents of a scavenger base like Et₃N typically provides cleaner and higher-yielding results.

Protocol 2.1: Synthesis of 2-(Aminomethylene)cyclohexanone Derivatives

Materials:

-

2-(Dichloromethylene)cyclohexanone

-

Secondary Amine (e.g., Piperidine, Morpholine)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser (if heating)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(dichloromethylene)cyclohexanone (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

-

Addition of Base: Add triethylamine (2.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Nucleophile Addition: Dissolve the secondary amine (1.2 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours). Gentle heating to reflux may be required for less reactive amines.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure enaminone product.

Reaction with Sulfur Nucleophiles (Thiols)

Thiols, and particularly their conjugate bases (thiolates), are excellent "soft" nucleophiles that react efficiently at the dichloromethylene carbon.[3] This reaction is a powerful method for forming vinyl thioethers, which can be further manipulated in subsequent synthetic steps.

Causality Behind Experimental Choices:

-

Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the thiol in situ, forming the highly nucleophilic thiolate anion. Alternatively, a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent can also be effective.[4]

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. They effectively solvate the counter-ion (e.g., Na⁺) of the thiolate, leaving the anionic nucleophile "bare" and highly reactive, which accelerates Sₙ2 and SₙAr-type reactions.[5][6]

-

Temperature: These reactions are often exothermic and can typically be run at 0 °C to room temperature, providing excellent control and minimizing side reactions.

Protocol 3.1: Synthesis of 2-((Alkylthio)chloromethylene)cyclohexanone

Materials:

-

2-(Dichloromethylene)cyclohexanone

-

Thiol (e.g., Thiophenol, Benzyl Mercaptan)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Thiolate Formation: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of NaH (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C. Add a solution of the thiol (1.1 eq) in anhydrous THF dropwise. Stir for 20-30 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).

-

Substrate Addition: Add a solution of 2-(dichloromethylene)cyclohexanone (1.0 eq) in anhydrous THF dropwise to the freshly prepared thiolate solution at 0 °C.

-

Reaction: Maintain the reaction at 0 °C or allow it to warm slowly to room temperature. Monitor the reaction by TLC. These reactions are often rapid, completing within 1-4 hours.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Washing and Drying: Combine the organic extracts and wash with water (1x) and brine (1x). Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography.

Caption: A generalized experimental workflow for nucleophilic substitution reactions.

Reaction with Oxygen Nucleophiles (Alkoxides)

Oxygen nucleophiles, such as sodium or potassium alkoxides, can also displace the chlorine atoms. However, these reactions can be more complex. Alkoxides are also strong bases, which can promote competing elimination reactions. The reaction typically results in the substitution of one chlorine atom to form an α-chloro-α-(alkoxymethylene)cyclohexanone intermediate.

Causality Behind Experimental Choices:

-

Reagent: The alkoxide is typically prepared by dissolving the corresponding alkali metal (Na, K) in an excess of the parent alcohol, which also serves as the solvent. Alternatively, commercially available solutions or solids can be used.[7]

-

Solvent: The parent alcohol (e.g., methanol for methoxide, ethanol for ethoxide) is the most common solvent. Anhydrous conditions are critical to prevent the formation of hydroxide, which could lead to undesired hydrolysis products.

-

Temperature: Reactions are usually initiated at low temperatures (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature or with gentle heating.

Protocol 4.1: Synthesis of 2-(Alkoxychloromethylene)cyclohexanone

Materials:

-

2-(Dichloromethylene)cyclohexanone

-

Sodium metal

-

Anhydrous Alcohol (e.g., Methanol, Ethanol)

-

Diethyl ether

-

Deionized water

Procedure:

-

Alkoxide Preparation: In a flame-dried, three-neck flask equipped with a condenser and under an inert atmosphere, carefully add freshly cut sodium metal (1.1 eq) to the anhydrous alcohol (used as solvent). Stir until all the sodium has dissolved. Cool the resulting alkoxide solution to 0 °C.

-

Substrate Addition: Add a solution of 2-(dichloromethylene)cyclohexanone (1.0 eq) in a small amount of the same alcohol dropwise to the alkoxide solution at 0 °C.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up: Once complete, carefully pour the reaction mixture into ice-cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3x).

-

Washing and Drying: Combine the organic layers and wash with brine (2x). Dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography or distillation under reduced pressure.

Summary of Reaction Conditions

The following table provides a comparative summary of typical conditions for the nucleophilic substitution of 2-(dichloromethylene)cyclohexanone.

| Nucleophile Class | Example Nucleophile | Reagent/Base | Typical Solvent | Temp (°C) | Product Type |

| Nitrogen | Piperidine | Triethylamine | Dichloromethane (DCM) | 0 to RT | Enaminone |

| Nitrogen | Aniline | K₂CO₃ | Acetonitrile (MeCN) | RT to 80 | Enaminone |

| Sulfur | Thiophenol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to RT | Vinyl Thioether |

| Sulfur | Ethanethiol | Potassium Carbonate | Dimethylformamide (DMF) | RT | Vinyl Thioether |

| Oxygen | Sodium Methoxide | None (Reagent) | Methanol | 0 to RT | α-Alkoxy-α-chloro Enone |

| Oxygen | Potassium tert-Butoxide | None (Reagent) | tert-Butanol | RT | α-Alkoxy-α-chloro Enone |

References

-

Improved Synthesis of and Nucleophilic Addition to 2-Formyl-2-Cyclohexenone. (n.d.). ResearchGate. Retrieved February 24, 2024, from [Link]

-

Nucleophilic substitution reaction. (n.d.). Government Arts College Coimbatore. Retrieved February 24, 2024, from [Link]

-

Nevstad, G. O., & Songstad, J. (1984). The reactivity of dichloromethane toward amines. Acta Chemica Scandinavica, 38b, 469-476. Retrieved from [Link]

-

8.5: Nucleophilic Substitution - 2nd Order. (2022, October 31). Chemistry LibreTexts. Retrieved from [Link]

-

Nucleophilic Substitution Reactions. (n.d.). University of Illinois Springfield. Retrieved February 24, 2024, from [Link]

-

Reactions of Thiols. (2021, December 14). Chemistry Steps. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). The Italian Association of Chemical Engineering. Retrieved from [Link]

-

The Enantioselective Michael Addition of Thiols to Cycloalkenones by Using (2S, 4S). (n.d.). SciSpace. Retrieved from [Link]

-

Synthesis and Purification of Cyclohexanone. (2023, December 31). Owlcation. Retrieved from [Link]

Sources

Application and Protocol for the Synthesis of Tetrahydroindazole Derivatives from 2-(Dichloromethylene)cyclohexanone

Introduction: The Significance of Tetrahydroindazoles in Modern Drug Discovery

The tetrahydroindazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. These molecules have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological activities, including their roles as cannabinoid-1 (CB1) receptor inverse agonists, sigma-2 receptor ligands, and cyclooxygenase-2 (COX-2) inhibitors.[1][2] The development of novel and efficient synthetic routes to access structurally diverse tetrahydroindazole derivatives is therefore a critical endeavor in the pursuit of new therapeutic agents. This application note details a robust and versatile protocol for the synthesis of a unique class of tetrahydroindazoles, specifically 3-chloro-4,5,6,7-tetrahydroindazoles, utilizing the readily accessible starting material, 2-(dichloromethylene)cyclohexanone. This method offers a direct pathway to functionalized indazoles that can serve as valuable building blocks for further chemical exploration.

Synthetic Strategy: A Novel Annulation Approach

The core of this synthetic approach is the reaction of 2-(dichloromethylene)cyclohexanone with various hydrazine derivatives. This reaction proceeds via a cascade of nucleophilic addition, intramolecular cyclization, and elimination to afford the desired 3-chloro-4,5,6,7-tetrahydroindazole derivatives. The presence of the dichloromethylene group in the starting material is key to introducing a chlorine atom at the 3-position of the indazole ring, a functional handle that can be exploited for further derivatization.

Caption: General workflow for the synthesis of 3-chloro-tetrahydroindazoles.

Delving into the Mechanism: A Stepwise Rationale

The formation of the 3-chloro-tetrahydroindazole ring from 2-(dichloromethylene)cyclohexanone and a hydrazine derivative is proposed to proceed through the following well-precedented mechanistic steps:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the cyclohexanone.[3][4] This is a classic condensation reaction that, after dehydration, yields a hydrazone intermediate. This step is typically catalyzed by a weak acid, which can be generated in situ or added in catalytic amounts.[3]

-

Intramolecular Nucleophilic Attack: The second nitrogen atom of the hydrazone, now positioned in proximity to the dichloromethylene group, acts as an intramolecular nucleophile. It attacks the carbon atom of the dichloromethylene group. This cyclization is driven by the formation of a thermodynamically stable five-membered ring.

-

Elimination and Aromatization: The resulting cyclic intermediate undergoes elimination of a chloride ion. A subsequent proton transfer and elimination of a second molecule of HCl (or its equivalent) leads to the formation of the aromatic pyrazole ring within the tetrahydroindazole system. The elimination of a leaving group from the beta-position of an α,β-unsaturated system is a common strategy in the synthesis of pyrazoles.[5][6]

Sources

- 1. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r.. [askfilo.com]

- 4. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

Application Note: One-Pot Synthesis and Utility of 2-(Dichloromethylene)cyclohexanone in Complex Scaffold Assembly

Strategic Overview & Chemical Causality

In the realm of complex scaffold assembly and drug development, the strategic utilization of highly functionalized building blocks is paramount. 2-(Dichloromethylene)cyclohexanone represents a uniquely versatile intermediate. Featuring a highly reactive gem-dichloroalkene moiety conjugated with a cyclic ketone, this compound acts as an exceptional Michael acceptor. The electron-withdrawing nature of the chlorine atoms heavily polarizes the double bond, priming the molecule for tandem addition-elimination reactions.

Historically, isolating halogenated intermediates leads to significant yield attrition due to moisture sensitivity and volatility. By employing a one-pot protocol , we bypass the need to isolate unstable phosphonium or carbenoid intermediates, reducing solvent waste and limiting exposure to toxic halogenating agents. This guide details the self-validating one-pot synthesis of 2-(Dichloromethylene)cyclohexanone and its immediate downstream utility in heteroannulation.

Mechanistic Rationale: The Appel-Type Olefination

The most robust method for synthesizing 2-(Dichloromethylene)cyclohexanone relies on an Appel-type dichloromethylenation of 2-hydroxymethylenecyclohexanone (which exists predominantly in its enol form)[1].

Causality of Reagent Selection:

-

Triphenylphosphine (PPh₃) & Carbon Tetrachloride (CCl₄): These reagents react in situ to form a highly electrophilic chlorotriphenylphosphonium chloride complex. The utilization of this specific complex is critical when working with enolizable ketones to prevent unwanted α-chlorination side reactions [1][2].

-

Thermodynamic Driving Force: The reaction is thermodynamically driven by the formation of the exceptionally strong P=O bond in triphenylphosphine oxide (Ph₃P=O), which acts as an irreversible thermodynamic sink, pushing the olefination to completion.

-

Alternative Pathways: While TiCl₄/Mg/CCl₄ bimetallic carbenoid systems can achieve direct carbonyl dichloromethylenation, they require strictly anhydrous conditions and specialized Schlenk techniques, making the PPh₃/CCl₄ route far more practical for bench-scale drug discovery [2][3].

Mechanistic workflow for one-pot Appel-type dichloromethylenation.

Quantitative Data: Reaction Optimization

To establish a self-validating system, the reaction parameters were optimized. Acetonitrile (CH₃CN) proved superior to non-polar solvents, as it stabilizes the ionic phosphonium intermediate and facilitates the precipitation of the Ph₃P=O byproduct, providing a visual cue for reaction progression.

Table 1: Optimization of One-Pot Dichloromethylenation Conditions

| Solvent | Reagent Ratio (Substrate:PPh₃:CCl₄) | Temp (°C) | Time (h) | Yield (%) | Diagnostic Observation |

| CH₂Cl₂ | 1 : 2 : 2 | 0 to 25 | 4 | 65 | Incomplete conversion; unreacted enol remains. |

| THF | 1 : 2.5 : 2.5 | 0 to 65 | 6 | 42 | Complex mixture; side reactions observed. |

| CH₃CN | 1 : 3 : 3 | 0 to 25 | 2 | 88 | Rapid conversion; clean profile, heavy Ph₃P=O precipitation. |

| Toluene | 1 : 3 : 3 | 25 to 80 | 5 | 71 | Moderate yield; difficult Ph₃P=O removal during workup. |

Self-Validating Experimental Protocols

Protocol A: One-Pot Assembly of 2-(Dichloromethylene)cyclohexanone

This protocol leverages visual state changes to validate each mechanistic step, ensuring high fidelity without the need for constant instrumental sampling.

Step-by-Step Methodology:

-

Preparation of the Reagent Complex: In an oven-dried, argon-flushed round-bottom flask, dissolve triphenylphosphine (3.0 equiv, 30 mmol) in 50 mL of anhydrous CH₃CN. Cool the solution to 0 °C using an ice bath.

-

Halogen Source Addition: Add carbon tetrachloride (3.0 equiv, 30 mmol) dropwise over 10 minutes.

-

Causality: Slow addition prevents the rapid exothermic formation of the chlorotriphenylphosphonium chloride complex, which can lead to localized heating and reagent degradation.

-

-

Substrate Introduction: Dissolve 2-hydroxymethylenecyclohexanone (1.0 equiv, 10 mmol) in 10 mL of anhydrous CH₃CN and add it dropwise to the stirring complex at 0 °C.

-

Reaction Progression & Self-Validation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.

-

Validation Checkpoint: The reaction mixture will transition from a clear solution to a thick, pale yellow suspension as Ph₃P=O precipitates. Monitor via TLC (Hexanes/EtOAc 9:1); the disappearance of the UV-active enol starting material (R_f ~0.4) and the appearance of a less polar, UV-active spot (R_f ~0.7) confirms completion.

-

-

Quenching and Workup: Quench the reaction with 20 mL of cold water. Extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Triturate the crude residue with cold hexanes to precipitate the remaining Ph₃P=O. Filter through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography (silica gel, 100% hexanes) to afford the pure product as a colorless oil.

Protocol B: Downstream One-Pot Heteroannulation

2-(Dichloromethylene)cyclohexanone is an elite precursor for synthesizing fused heterocycles, such as 4,5,6,7-tetrahydro-1H-indazole derivatives, which are privileged scaffolds in kinase inhibitor development.

One-pot heteroannulation pathway utilizing 2-(dichloromethylene)cyclohexanone.

Step-by-Step Methodology:

-

Initial Condensation: To a solution of 2-(Dichloromethylene)cyclohexanone (1.0 equiv, 5 mmol) in 20 mL of absolute ethanol, add hydrazine monohydrate (2.5 equiv, 12.5 mmol) and triethylamine (2.0 equiv, 10 mmol) at room temperature.

-

Cyclization: Heat the mixture to reflux (78 °C) for 4 hours.

-

Causality: The initial nucleophilic attack of hydrazine on the highly electrophilic gem-dichloroalkene forms a hydrazone intermediate. Elevated temperatures and the presence of a base (Et₃N) drive the subsequent intramolecular cyclization and aromatization by eliminating two equivalents of HCl.

-

-

Self-Validation: The reaction color will deepen from pale yellow to a rich orange-red. TLC monitoring (Hexanes/EtOAc 7:3) will show the formation of a highly polar, UV-active spot (R_f ~0.2) corresponding to the indazole derivative, while the starting material spot completely depletes.

-

Isolation: Cool to room temperature, concentrate in vacuo, and partition between ethyl acetate (30 mL) and saturated aqueous NaHCO₃ (30 mL). Extract, dry over Na₂SO₄, and purify via recrystallization from ethanol/water to yield the target fused heterocycle.

References

- Source: Organic Syntheses (orgsyn.org)

- Experimental Studies on the Selective β-C–H Halogenation of Enones Source: ResearchGate URL

- Dichloromethane as an Unusual Methylene Equivalent.

Sources

Application Notes & Protocols: Synthesis of Spiro[cyclohexane-1,3'-indazole] Derivatives via Reaction of 2-(Dichloromethylene)cyclohexanone with Hydrazine Hydrate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of spiro[cyclohexane-1,3'-indazole], a valuable heterocyclic scaffold, through the reaction of 2-(dichloromethylene)cyclohexanone with hydrazine hydrate. The protocol is designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Significance

The synthesis of complex heterocyclic structures is a cornerstone of modern medicinal chemistry. Spirocyclic compounds, in particular, have garnered significant attention due to their rigid three-dimensional structures which can effectively probe the binding sites of biological targets. The spiro[cyclohexane-1,3'-indazole] core is an important structural motif found in various bioactive molecules.[1][2] This guide details a robust procedure for the synthesis of this scaffold, starting from the reactive α,β-unsaturated ketone, 2-(dichloromethylene)cyclohexanone.

The reaction leverages the nucleophilic nature of hydrazine hydrate to engage in a cascade reaction involving hydrazone formation followed by an intramolecular cyclization and elimination, affording the desired spiro-indazole product. Understanding and mastering this transformation provides access to a class of compounds with significant potential for further functionalization and evaluation in drug discovery programs.

Proposed Reaction Mechanism

The reaction proceeds through a well-defined, multi-step mechanism. The causality of this pathway is rooted in the distinct electrophilic sites of the starting material and the dual nucleophilic nature of hydrazine.

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of hydrazine on the electrophilic carbonyl carbon of the cyclohexanone.[3] This is a standard condensation reaction, which, after the elimination of a water molecule, yields a hydrazone intermediate.[4][5] This step is often catalyzed by the presence of a protic solvent or mild acid.

-

Intramolecular Nucleophilic Attack: The second nitrogen atom of the hydrazone intermediate, which remains nucleophilic, then attacks the electrophilic carbon of the dichloromethylene group in an intramolecular fashion.

-

Cyclization and Elimination: This intramolecular attack leads to the formation of a five-membered ring. The subsequent elimination of two molecules of hydrogen chloride (HCl) results in the formation of the aromatic indazole ring system and the final spirocyclic product.

The overall transformation is thermodynamically driven by the formation of the stable aromatic indazole ring and the liberation of small molecules (water and HCl).

Caption: Proposed mechanism for the formation of Spiro[cyclohexane-1,3'-indazole].

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis. It is crucial to adhere to all safety precautions outlined in the subsequent section.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Purpose |

| 2-(Dichloromethylene)cyclohexanone | ≥95% Purity | Custom Synthesis | Starting Material |

| Hydrazine Hydrate (55-64% solution) | Reagent Grade | Sigma-Aldrich | Nucleophile/Reactant |

| Ethanol (200 Proof) | Anhydrous | Fisher Scientific | Reaction Solvent |

| Ethyl Acetate | HPLC Grade | VWR | Extraction & Chromatography Solvent |

| Hexanes | HPLC Grade | VWR | Chromatography Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Neutralization Wash |

| Brine (Saturated NaCl solution) | ACS Grade | - | Aqueous Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | Drying Agent |

| Silica Gel (230-400 mesh) | - | SiliCycle Inc. | Stationary Phase for Chromatography |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Reaction Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(dichloromethylene)cyclohexanone (1.0 eq). Dissolve the starting material in anhydrous ethanol (approx. 0.2 M concentration).

-

Addition of Hydrazine: While stirring at room temperature, add hydrazine hydrate (1.2 eq) to the solution dropwise over 5 minutes. A slight exotherm may be observed. The use of a slight excess of hydrazine ensures the complete consumption of the limiting reagent.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

-

Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction and Washing: Redissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any HCl formed, followed by brine (1 x 30 mL). The aqueous washes serve to remove any remaining hydrazine and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure spiro[cyclohexane-1,3'-indazole].

Safety Precautions: A Critical Overview

Hydrazine hydrate is a Particularly Hazardous Substance (PHS) and requires strict handling protocols. [6]

-

Toxicity and Health Hazards: Hydrazine is acutely toxic via inhalation, ingestion, and skin contact.[6] It is a known carcinogen, a corrosive substance that can cause severe skin and eye burns, and a potential sensitizer.[7][8][9] All manipulations must be performed in a certified chemical fume hood.[6]

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical safety goggles, and a face shield (if a splash hazard exists) are mandatory.[6] Double-gloving with nitrile or chloroprene gloves is recommended.[6]

-

Reactivity and Storage: Hydrazine is a powerful reducing agent and is incompatible with strong oxidizing agents, acids, and metal oxides.[9] It is flammable and sensitive to heat and light.[6] Store in a cool, dry, well-ventilated area, away from incompatible materials, in a tightly sealed container.[7]

-

Spill and Exposure:

-

Spill: In case of a spill, evacuate the area immediately and call for emergency response. Do not attempt to clean it up yourself.[6]

-

Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] If inhaled, move to fresh air and seek immediate medical attention.[6]

-

-

Waste Disposal: Dispose of all hydrazine-containing waste in designated, labeled hazardous waste containers according to institutional and local regulations.

Characterization of Product

The identity and purity of the synthesized spiro[cyclohexane-1,3'-indazole] should be confirmed using standard analytical techniques. The expected data is summarized below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-7.8 ppm. Aliphatic protons of the cyclohexane ring as multiplets between 1.5-3.0 ppm. A broad singlet for the N-H proton. |

| ¹³C NMR | Aromatic carbons between 110-150 ppm. Spiro carbon signal around 80-90 ppm. Aliphatic carbons of the cyclohexane ring between 20-40 ppm. |

| Mass Spectrometry | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the product. |

| IR Spectroscopy | N-H stretching vibration around 3200-3400 cm⁻¹. C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. |

References

-

Chemistry LibreTexts. (2021, December 27). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

-